2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. For instance, the use of novel intermediates and specific reaction conditions can enhance the efficiency of the synthesis . The choice of reagents, catalysts, and solvents, as well as the control of reaction parameters, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of propanol to propanoic acid in the presence of alkaline potassium permanganate.
Reduction: Reduction of carboxylic acids to alcohols using lithium aluminum hydride (LiAlH4).
Substitution: Reactions involving the substitution of the chlorine atom or the methoxy group on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanoic acid side chain can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an antimicrobial agent by disrupting the cell membrane or inhibiting essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid include:
3-Bromopropionic acid: Another halogenated propanoic acid with different reactivity and applications.
Mecoprop-P: A chlorinated phenoxypropanoic acid used as a herbicide.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and potential applications. Its combination of a chlorine atom, methoxy group, and propanoic acid side chain makes it a versatile compound for various scientific and industrial uses.
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxypyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c1-5(9(12)13)6-3-8(14-2)11-4-7(6)10/h3-5H,1-2H3,(H,12,13) |
InChI Key |
SXIPSIAXRMVEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1Cl)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.